molecular formula C9H5Cl2NO2S B3218745 2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester CAS No. 1190312-05-0

2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester

Cat. No.: B3218745
CAS No.: 1190312-05-0
M. Wt: 262.11 g/mol
InChI Key: VZTHEEFGQVHYDH-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C9H5Cl2NO2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester typically involves the esterification of 2,6-Dichlorobenzothiazole-4-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of acid chlorides, where the carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

    Hydrolysis: 2,6-Dichlorobenzothiazole-4-carboxylic acid and methanol.

    Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary and are typically elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzothiazole: Lacks the ester group but shares the benzothiazole core structure.

    2-Chlorobenzothiazole: Contains only one chlorine atom, resulting in different reactivity and properties.

    Benzothiazole-4-carboxylic acid: The carboxylic acid form of the compound, which can be converted to the ester.

Uniqueness

Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and other fields .

Properties

IUPAC Name

methyl 2,6-dichloro-1,3-benzothiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTHEEFGQVHYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248151
Record name Methyl 2,6-dichloro-4-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-05-0
Record name Methyl 2,6-dichloro-4-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-dichloro-4-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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